molecular formula C20H20 B14535044 1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane CAS No. 62360-14-9

1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane

Cat. No.: B14535044
CAS No.: 62360-14-9
M. Wt: 260.4 g/mol
InChI Key: RPEUYVYWYKGIHO-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane is an organic compound with a unique spiro structure. This compound is characterized by its two phenyl groups and a spiro[2.2]pentane core, which makes it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane has several applications in scientific research:

    Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The phenyl groups can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylspiro[2.2]pentane: Lacks the phenyl groups, making it less complex.

    2-Methylidene-1,4-diphenylspiro[2.2]pentane: Similar structure but with different substitution patterns.

Uniqueness

1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[22]pentane is unique due to its combination of spirocyclic and phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

62360-14-9

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

2,5-dimethyl-1-methylidene-2,5-diphenylspiro[2.2]pentane

InChI

InChI=1S/C20H20/c1-15-19(3,17-12-8-5-9-13-17)20(15)14-18(20,2)16-10-6-4-7-11-16/h4-13H,1,14H2,2-3H3

InChI Key

RPEUYVYWYKGIHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12C(=C)C2(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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